5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile

Description

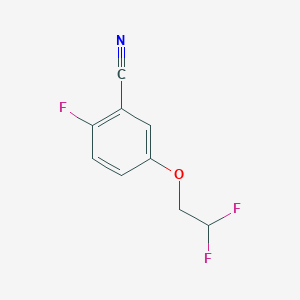

5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 2-position and a 2,2-difluoroethoxy group at the 5-position. The difluoroethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which can significantly influence the compound’s reactivity, solubility, and photophysical properties .

Properties

IUPAC Name |

5-(2,2-difluoroethoxy)-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-8-2-1-7(3-6(8)4-13)14-5-9(11)12/h1-3,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKVNXKUFOJDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 2,2-difluoroethanol.

Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2,2-difluoroethanol with the fluorine atom on the benzonitrile ring. This is typically achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile has several scientific research applications:

Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: The compound is employed in biological research to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

5-Fluoro-2-(2-methoxyethoxy)benzonitrile (CAS 1343107-12-9)

This compound differs from the target molecule by replacing the difluoroethoxy group with a methoxyethoxy substituent. The methoxy group is less electron-withdrawing than fluorine, leading to reduced polarity and lower molecular weight (195.19 g/mol vs. ~201 g/mol for the target compound). Predicted boiling points (310.3°C) and density (1.17 g/cm³) suggest higher volatility compared to fluorinated analogs .

2-Fluoro-5-methoxybenzonitrile

The absence of an ethoxy spacer in this compound results in a smaller steric profile and weaker electron-withdrawing effects. Such structural differences may reduce stability in polar solvents compared to 5-(2,2-difluoroethoxy)-2-fluorobenzonitrile .

5-Fluoro-2-methylbenzonitrile

Replacing the difluoroethoxy group with a methyl substituent eliminates electron-withdrawing effects entirely. This increases hydrophobicity and may enhance metabolic stability in biological systems, as seen in related pharmaceutical intermediates .

Comparative Data Table

Biological Activity

5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which is known to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets. The presence of both fluorine and a nitrile group contributes to its unique chemical properties.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms increase the compound's binding affinity, while the nitrile group can participate in hydrogen bonding and other interactions with biomolecules. This dual functionality may lead to modulation of various biological pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, fluoroaryl derivatives have shown effectiveness against bacterial strains like Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for related compounds ranged from 16 µM to 128 µM, suggesting that this compound could possess similar activities against pathogenic bacteria .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of fluorinated compounds on cancer cell lines. The compound's structural analogs have demonstrated potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range . These findings suggest that this compound may also exhibit significant anticancer activity.

Research Findings

| Study | Biological Activity | IC50/MIC Values | Notes |

|---|---|---|---|

| Study A | Antimicrobial | 16 µM - 128 µM | Effective against S. aureus |

| Study B | Cytotoxicity | Nanomolar range | Inhibition of L1210 leukemia cells |

| Study C | Enzyme inhibition | IC50 = 7.2 ± 1.4 nM | Targets CDK8 and CDK19 |

Case Studies

- Antimicrobial Efficacy : A study evaluated several fluoroaryl compounds against S. aureus, demonstrating that derivatives with enhanced fluorination exhibited increased zones of inhibition compared to non-fluorinated counterparts. This supports the hypothesis that fluorination improves antimicrobial properties.

- Cancer Cell Proliferation : In another study focusing on leukemia cell lines, the introduction of fluorinated groups led to significant decreases in cell viability, indicating a potential pathway for drug development targeting cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.